molecular formula C10H9ClN2 B12952717 2-(2-chlorophenyl)-5-methyl-1H-imidazole

2-(2-chlorophenyl)-5-methyl-1H-imidazole

Cat. No.: B12952717
M. Wt: 192.64 g/mol
InChI Key: SFAJCTXQFYRELK-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chlorophenyl group at position 2 and a methyl group at position 5, making it a substituted imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-methyl-1H-imidazole typically involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-(2-chlorophenyl)-1,3-diketone with ammonium acetate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-imidazole: Lacks the methyl group at position 5.

    2-(4-chlorophenyl)-5-methyl-1H-imidazole: Has the chlorine atom at the para position instead of the ortho position.

    2-(2-bromophenyl)-5-methyl-1H-imidazole: Contains a bromine atom instead of a chlorine atom.

Uniqueness

2-(2-chlorophenyl)-5-methyl-1H-imidazole is unique due to the specific positioning of the chlorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the ortho position may enhance its binding affinity to certain molecular targets compared to its para-substituted analogs .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)

InChI Key

SFAJCTXQFYRELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2Cl

Origin of Product

United States

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